

# Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)acetic acid

Cat. No.: B1297299

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Pyrrolidin-1-yl)acetic acid** (CAS No: 37386-15-5), a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

## Core Spectroscopic Data

The structural integrity and purity of **2-(Pyrrolidin-1-yl)acetic acid** can be ascertained through a combination of spectroscopic techniques. The key data points are summarized below.

## Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	129.16 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Observed Ion	[M+H] <sup>+</sup>
Calculated Mass	129.1
Measured Mass	130.1

Note: The measured mass reflects the protonated molecule.

Due to the limited availability of public domain experimental spectra, typical and predicted data for NMR and IR are presented.

## Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4	s	2H	-CH <sub>2</sub> - (acetic acid moiety)
~2.7	t	4H	-N-CH <sub>2</sub> - (pyrrolidine ring)
~1.8	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> - (pyrrolidine ring)
~11-13	br s	1H	-COOH

Solvent: CDCl<sub>3</sub> or D<sub>2</sub>O. Chemical shifts are approximate and can vary based on experimental conditions.

## Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~175	C=O (carboxylic acid)
~60	-CH <sub>2</sub> - (acetic acid moiety)
~54	-N-CH <sub>2</sub> - (pyrrolidine ring)
~24	-CH <sub>2</sub> -CH <sub>2</sub> - (pyrrolidine ring)

Solvent: CDCl<sub>3</sub> or D<sub>2</sub>O. Chemical shifts are approximate and can vary based on experimental conditions.

#### Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
2500-3300	O-H stretch (broad, characteristic of carboxylic acid)
2960-2850	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid dimer)
~1640	O-H bend (in-plane)
~1400	C-H bend
~1250	C-O stretch
~920	O-H bend (out-of-plane, broad)

Sample phase: KBr pellet or ATR.

## Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

## Synthesis of 2-(Pyrrolidin-1-yl)acetic acid

A common synthetic route involves the reaction of pyrrolidine with a haloacetic acid derivative, followed by hydrolysis. A typical procedure is as follows:

- Reaction: Ethyl bromoacetate is added dropwise to a solution of pyrrolidine in a suitable solvent (e.g., ethanol) at room temperature. The reaction mixture is stirred for several hours.
- Hydrolysis: The resulting ethyl 2-(pyrrolidin-1-yl)acetate is then hydrolyzed using a strong acid, such as 8N HCl, by heating the mixture at 95°C for 16 hours.
- Work-up: Upon completion, the reaction mixture is concentrated. The product is then extracted and the solvent is removed by distillation to yield **2-(pyrrolidin-1-yl)acetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 10-20 mg of **2-(pyrrolidin-1-yl)acetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d<sub>4</sub>, or deuterium oxide).
- Data Acquisition: Standard pulse programs are used for both <sup>1</sup>H and <sup>13</sup>C acquisitions. For <sup>13</sup>C NMR, proton decoupling is employed to simplify the spectrum.
- Referencing: Chemical shifts are referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation (ATR): A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition: The spectrum is acquired over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

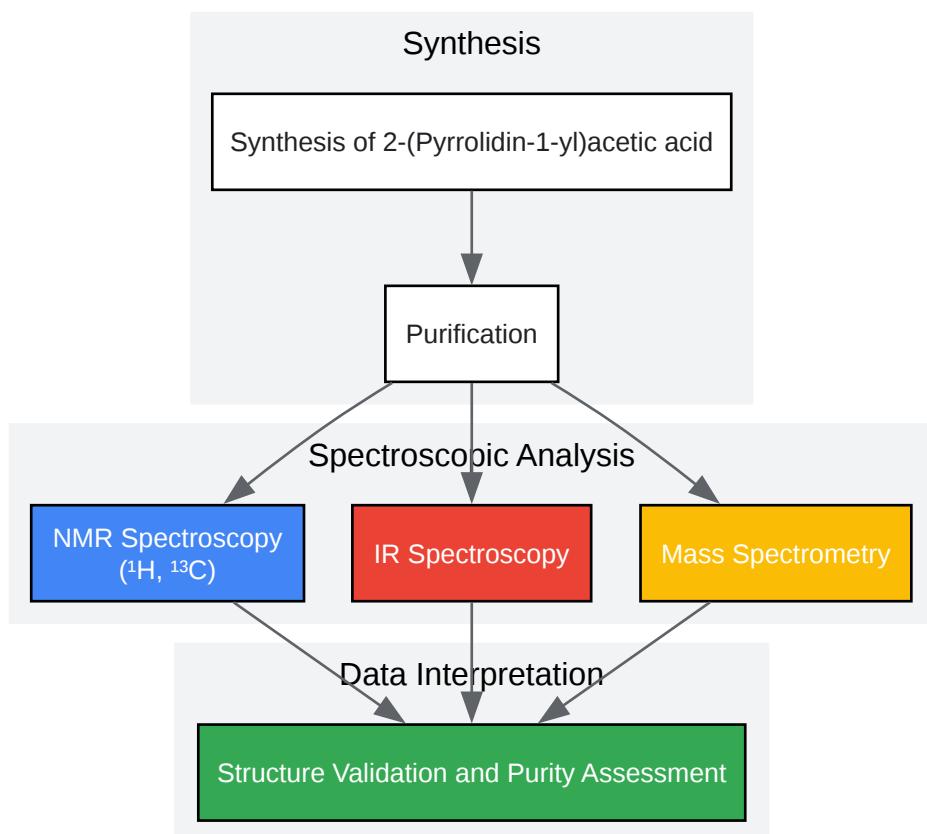
## Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with a small amount of formic acid to promote protonation.
- Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule  $[M+H]^+$ .

## Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **2-(Pyrrolidin-1-yl)acetic acid** is illustrated below.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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